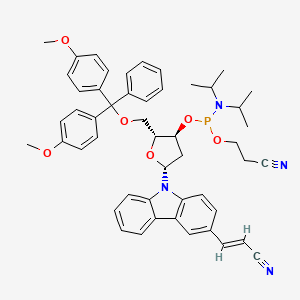

3-Cyanovinylcarbazole phosphoramidite

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C50H53N4O6P |

|---|---|

Molekulargewicht |

837.0 g/mol |

IUPAC-Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(E)-2-cyanoethenyl]carbazol-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C50H53N4O6P/c1-35(2)54(36(3)4)61(58-31-13-30-52)60-47-33-49(53-45-18-11-10-17-43(45)44-32-37(14-12-29-51)19-28-46(44)53)59-48(47)34-57-50(38-15-8-7-9-16-38,39-20-24-41(55-5)25-21-39)40-22-26-42(56-6)27-23-40/h7-12,14-28,32,35-36,47-49H,13,31,33-34H2,1-6H3/b14-12+/t47-,48+,49+,61?/m0/s1 |

InChI-Schlüssel |

RUTFQKFGWRKKCI-QDUNYDHQSA-N |

Isomerische SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=C(C=C6)/C=C/C#N)C7=CC=CC=C75 |

Kanonische SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=C(C=C6)C=CC#N)C7=CC=CC=C75 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Cyanovinylcarbazole (CNVK) Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyanovinylcarbazole (CNVK) phosphoramidite is a pivotal tool in modern molecular biology and drug development, primarily utilized as a highly efficient, photo-activatable cross-linking agent for nucleic acids. When incorporated into oligonucleotides, the CNVK moiety can be triggered by a specific wavelength of UV light to form a covalent bond with a pyrimidine base (thymine or cytosine) on a complementary DNA or RNA strand.[1][2][3] This cross-linking is remarkably rapid and reversible, offering precise spatiotemporal control over nucleic acid interactions.[1][2] This technical guide provides a comprehensive overview of 3-Cyanovinylcarbazole phosphoramidite, including its synthesis, photophysical properties, mechanism of action, and detailed protocols for its application in oligonucleotide synthesis and photocrosslinking experiments.

Introduction

Oligonucleotide-based therapeutics and diagnostics rely on the specific hybridization of synthetic nucleic acid sequences to target DNA or RNA. The ability to covalently lock these interactions in place offers significant advantages in terms of stability and biological efficacy. 3-Cyanovinylcarbazole (CNVK) stands out among photo-cross-linkers due to its exceptional reaction speed, high efficiency, and the reversibility of the cross-link under different UV irradiation conditions.[1][2]

Incorporated into an oligonucleotide via standard phosphoramidite chemistry, CNVK enables researchers to study nucleic acid structures, trap transient interactions, and enhance the potency of antisense oligonucleotides and siRNAs.[4] Its ability to differentiate between purine and pyrimidine bases provides an additional layer of selectivity.[1][3]

Physicochemical and Photophysical Properties

The utility of CNVK as a photo-cross-linker is intrinsically linked to its photophysical characteristics. While a complete, experimentally determined dataset is not exhaustively compiled in a single source, the following table summarizes the key known properties.

| Property | Value / Description | Reference / Note |

| Chemical Formula | C₅₀H₅₃N₄O₆P | [2] |

| Molecular Weight | 836.95 g/mol | [2] |

| Appearance | White to off-white solid | General observation |

| Cross-linking Wavelength | 366 nm | [1][3] |

| Reversal Wavelength | 312 nm | [1][3] |

| Molar Extinction Coefficient (ε) | Data not readily available in a consolidated source. Can be determined experimentally using the Beer-Lambert law. | |

| Fluorescence Quantum Yield (ΦF) | Data not readily available for the phosphoramidite. The fluorescence of carbazole derivatives is known to be sensitive to the local environment. | |

| Fluorescence Lifetime (τF) | Data not readily available. |

Synthesis of 3-Cyanovinylcarbazole (CNVK) Phosphoramidite

The synthesis of CNVK phosphoramidite is a multi-step process that begins with the preparation of the 3-cyanovinylcarbazole nucleoside, which is then converted to the final phosphoramidite. While a detailed, publicly available protocol for the entire synthesis is scarce, the following represents a logical synthetic pathway based on established chemical principles.

Synthesis of 3-Cyanovinylcarbazole Nucleoside

The initial step involves the synthesis of the modified nucleobase, 3-cyanovinylcarbazole, and its subsequent attachment to a deoxyribose sugar moiety. This is a crucial step that creates the core nucleoside structure.

Phosphitylation of the Nucleoside

The conversion of the 3-cyanovinylcarbazole nucleoside to the corresponding phosphoramidite is achieved through a phosphitylation reaction. This reaction introduces the reactive phosphoramidite group at the 3'-hydroxyl position of the deoxyribose, making it ready for automated oligonucleotide synthesis. This is a general protocol that can be adapted for the CNVK nucleoside.

Experimental Protocol: Phosphitylation of 3-Cyanovinylcarbazole Nucleoside

-

Drying: The 5'-O-DMT-protected 3-cyanovinylcarbazole nucleoside is dried under high vacuum for several hours to remove any residual moisture.

-

Reaction Setup: The dried nucleoside is dissolved in anhydrous dichloromethane under an inert argon atmosphere.

-

Phosphitylating Agent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise to the solution, followed by the addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until completion.

-

Workup: The reaction mixture is quenched with a suitable reagent and washed sequentially with aqueous sodium bicarbonate and brine.

-

Purification: The crude product is purified by silica gel column chromatography to yield the pure this compound.

-

Storage: The final product is stored under argon at -20°C.

// Nodes Carbazole [label="Carbazole", fillcolor="#F1F3F4", fontcolor="#202124"]; Deoxyribose [label="Protected Deoxyribose", fillcolor="#F1F3F4", fontcolor="#202124"]; CNVK_Nucleoside [label="3-Cyanovinylcarbazole\nNucleoside", fillcolor="#FBBC05", fontcolor="#202124"]; Phosphitylating_Reagent [label="Phosphitylating\nReagent", fillcolor="#F1F3F4", fontcolor="#202124"]; CNVK_Phosphoramidite [label="3-Cyanovinylcarbazole\nPhosphoramidite", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Carbazole -> CNVK_Nucleoside [color="#4285F4"]; Deoxyribose -> CNVK_Nucleoside [color="#4285F4"]; CNVK_Nucleoside -> CNVK_Phosphoramidite [label=" Phosphitylation", fontcolor="#202124", color="#EA4335"]; Phosphitylating_Reagent -> CNVK_Phosphoramidite [color="#EA4335"];

// Invisible nodes for layout {rank=same; Carbazole; Deoxyribose;} {rank=same; CNVK_Nucleoside;} {rank=same; Phosphitylating_Reagent;} {rank=same; CNVK_Phosphoramidite;} } .dot Synthetic pathway for CNVK phosphoramidite.

Mechanism of Action: Photo-Cross-linking

The photo-cross-linking reaction of CNVK with a pyrimidine base proceeds via a [2+2] photocycloaddition mechanism. Upon irradiation with 366 nm UV light, the vinyl group of the carbazole moiety becomes excited and reacts with the C5-C6 double bond of a neighboring thymine or cytosine residue in the complementary nucleic acid strand. This forms a stable cyclobutane ring, covalently linking the two strands. The reaction is highly specific for pyrimidines, with purines being unreactive.[1][3] The cross-link can be reversed by irradiation at a shorter wavelength, typically 312 nm, which cleaves the cyclobutane ring and restores the original structures.[1][3]

// Nodes Duplex [label="Oligonucleotide Duplex\n(CNVK opposite Pyrimidine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Irradiation_366 [label="Irradiation\n(366 nm)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Crosslinked_Duplex [label="Covalently Cross-linked\nDuplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Irradiation_312 [label="Irradiation\n(312 nm)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Duplex -> Irradiation_366 [label=" [2+2] Cycloaddition", fontcolor="#202124", color="#4285F4"]; Irradiation_366 -> Crosslinked_Duplex [color="#4285F4"]; Crosslinked_Duplex -> Irradiation_312 [label=" Cycloreversion", fontcolor="#202124", color="#34A853"]; Irradiation_312 -> Duplex [color="#34A853"]; } .dot Mechanism of CNVK-mediated photocrosslinking.

Experimental Protocols

Incorporation of CNVK into Oligonucleotides

CNVK phosphoramidite is incorporated into synthetic oligonucleotides using standard automated DNA synthesis protocols.

Experimental Protocol: Automated Oligonucleotide Synthesis

-

Phosphoramidite Preparation: Dissolve the CNVK phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

-

Synthesizer Setup: Install the CNVK phosphoramidite solution on a port of the automated DNA synthesizer.

-

Synthesis Cycle: The standard phosphoramidite synthesis cycle is used:

-

Detritylation: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain.

-

Coupling: Activation of the CNVK phosphoramidite with an activator (e.g., tetrazole) and coupling to the 5'-hydroxyl of the oligonucleotide. The use of UltraMILD monomers for the standard bases is recommended.[4][5]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.

-

-

Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. The choice of deprotection conditions depends on the other bases present in the sequence.

-

UltraMILD Conditions: For oligonucleotides synthesized with UltraMILD protecting groups, deprotection can be carried out with 0.05 M potassium carbonate in methanol for 4 hours at room temperature, or with 30% ammonium hydroxide for 2 hours at room temperature.[4][5]

-

Standard Conditions: For oligonucleotides with standard protecting groups, deprotection is typically performed with concentrated ammonium hydroxide at room temperature for 24-36 hours.[4][5]

-

-

Purification: The crude oligonucleotide containing the CNVK modification is purified by HPLC.

// Nodes Start [label="Start with Solid Support", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Detritylation [label="1. Detritylation\n(Remove DMT)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="2. Coupling\n(Add CNVK Phosphoramidite)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Capping [label="3. Capping\n(Block Failures)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="4. Oxidation\n(Stabilize Linkage)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Repeat [label="Repeat for next base", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Cleavage & Deprotection", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Purification [label="HPLC Purification", fillcolor="#202124", fontcolor="#FFFFFF"]; Final_Product [label="Final CNVK-Oligonucleotide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Detritylation [color="#5F6368"]; Detritylation -> Coupling [color="#5F6368"]; Coupling -> Capping [color="#5F6368"]; Capping -> Oxidation [color="#5F6368"]; Oxidation -> Repeat [color="#5F6368"]; Repeat -> Detritylation [label=" Next Cycle", fontcolor="#202124", color="#5F6368"]; Repeat -> Cleavage [label=" Synthesis Complete", fontcolor="#202124", color="#5F6368"]; Cleavage -> Purification [color="#5F6368"]; Purification -> Final_Product [color="#5F6368"]; } .dot Workflow for oligonucleotide synthesis with CNVK.

Photo-Cross-linking of Oligonucleotides

Experimental Protocol: Photo-Cross-linking

-

Annealing: Anneal the CNVK-containing oligonucleotide with its complementary target strand in a suitable buffer (e.g., phosphate-buffered saline).

-

Irradiation for Cross-linking: Irradiate the annealed duplex with a 366 nm UV lamp. The irradiation time required for complete cross-linking is very short; 1 second is often sufficient for cross-linking to a thymine, while up to 25 seconds may be needed for cytosine.[5]

-

Analysis of Cross-linking: The formation of the cross-link can be confirmed by denaturing polyacrylamide gel electrophoresis (PAGE), where the cross-linked duplex will migrate slower than the individual single strands.

-

Irradiation for Reversal: To reverse the cross-link, irradiate the sample with a 312 nm UV lamp for approximately 3 minutes.[1][3]

-

Analysis of Reversal: The reversal of the cross-link can be confirmed by the disappearance of the slower-migrating band on a denaturing PAGE gel.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the performance of 3-Cyanovinylcarbazole in photo-cross-linking applications.

Table 1: Photo-Cross-linking Efficiency

| Target Pyrimidine | Irradiation Wavelength | Irradiation Time for ~100% Cross-linking | Reference |

| Thymine (T) | 366 nm | 1 second | [5] |

| Cytosine (C) | 366 nm | 25 seconds | [5] |

Table 2: Reversibility of Cross-linking

| Process | Irradiation Wavelength | Irradiation Time for Complete Reversal | Reference |

| Cross-link Reversal | 312 nm | 3 minutes | [1][3] |

Table 3: Effect on Duplex Stability

| Parameter | Change upon Cross-linking | Reference |

| UV Melting Temperature (Tm) | Increase of approximately 30°C | [1][3] |

Applications in Research and Drug Development

The unique properties of CNVK phosphoramidite make it a valuable reagent in a variety of applications:

-

Structural Biology: Trapping transient nucleic acid conformations for structural studies.

-

Mapping Nucleic Acid Interactions: Identifying the binding sites of proteins and other molecules on DNA and RNA.

-

Antisense Technology: Enhancing the stability and efficacy of antisense oligonucleotides by covalently linking them to their target mRNA.[4]

-

RNA Interference: Improving the in vivo stability and potency of siRNA duplexes.

-

Diagnostics: Developing highly specific and stable nucleic acid probes for diagnostic assays.

-

DNA Nanotechnology: Creating stable, light-responsive DNA nanostructures.

Conclusion

This compound is a powerful and versatile tool for researchers and drug developers working with nucleic acids. Its rapid, efficient, and reversible photo-cross-linking capabilities provide an unprecedented level of control over nucleic acid interactions. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this technology in a wide range of research and development endeavors. As the field of oligonucleotide therapeutics continues to expand, the importance of advanced chemical modifications like CNVK is expected to grow, enabling the development of more potent and specific nucleic acid-based drugs and diagnostic tools.

References

- 1. Microwave-assisted preparation of nucleoside-phosphoramidites - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]

- 4. Cambio - Excellence in Molecular Biology [cambio.co.uk]

- 5. atdbio.com [atdbio.com]

An In-depth Technical Guide to the Core Mechanism of Action of 3-Cyanovinylcarbazole Nucleoside (CNVK)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyanovinylcarbazole nucleoside (CNVK) is a synthetically modified nucleoside that functions as a highly efficient and reversible photo-cross-linker of nucleic acids. Its mechanism of action is not pharmacological in the traditional sense of targeting specific cellular signaling pathways. Instead, CNVK's utility lies in its ability to be incorporated into DNA or RNA oligonucleotides and, upon photoactivation, form a covalent cross-link with a complementary pyrimidine base (thymine or cytosine). This cross-linking is achieved through a [2+2] photocycloaddition reaction initiated by UV light at a specific wavelength (typically 365 nm). The process is reversible, with the cross-link being cleaved by irradiation at a different UV wavelength (around 312 nm). This precise spatiotemporal control over nucleic acid hybridization has made CNVK a valuable tool in various research and potential therapeutic applications, including antisense technology, fluorescence in situ hybridization (FISH), and diagnostics. This guide provides a detailed overview of the core photochemical mechanism of CNVK, quantitative data on its performance, experimental protocols for its use, and visualizations of the underlying processes.

Core Mechanism of Action: Reversible Photo-cross-linking

The fundamental mechanism of CNVK is a reversible [2+2] photocycloaddition reaction with a pyrimidine base, primarily thymine (T) or cytosine (C), in a complementary DNA or RNA strand.[1][2] This reaction is induced by ultraviolet (UV) light.

Upon irradiation with UV light at approximately 365 nm, the vinyl group of CNVK becomes excited and reacts with the C5-C6 double bond of a pyrimidine base on the opposite strand to form a cyclobutane ring, thus creating a covalent cross-link.[2] This cross-linking reaction is highly efficient and can occur within seconds.[3][4] The formation of this covalent bond significantly increases the thermal stability of the nucleic acid duplex.[4][5]

A key feature of CNVK is the reversibility of this cross-linking. Irradiation with UV light at a shorter wavelength, typically 312 nm, can break the cyclobutane ring and restore the original, non-cross-linked state of the nucleic acid duplex.[1][3] This ability to turn the cross-linking "on" and "off" with light provides a high degree of control over molecular interactions.

Quantitative Data on CNVK Performance

The efficiency and conditions for CNVK-mediated photo-cross-linking have been quantitatively characterized. The following table summarizes key performance metrics.

| Parameter | Value | Reference |

| Cross-linking Wavelength | ~366 nm | [3][4] |

| Reversal Wavelength | ~312 nm | [3][4] |

| Time for 100% Cross-linking to Thymine | 1 second | [4][6] |

| Time for 100% Cross-linking to Cytosine | 25 seconds | [4][6] |

| Time for Complete Reversal | 3 minutes | [4][5] |

| Increase in Duplex Melting Temperature (Tm) | ~30 °C | [4][5] |

| Reactive Bases | Pyrimidines (Thymine, Cytosine) | [4][5] |

| Non-Reactive Bases | Purines (Adenine, Guanine) | [4] |

Key Applications and Experimental Workflows

Antisense Gene Silencing

CNVK-modified antisense oligonucleotides (ASOs) can be used to achieve potent and light-inducible gene silencing. The ASO carrying CNVK is introduced into cells, where it binds to its target mRNA. Upon photo-irradiation, the ASO becomes covalently cross-linked to the mRNA, enhancing the stability of the duplex and leading to a more potent inhibition of translation and induction of mRNA degradation.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cambio.co.uk [cambio.co.uk]

- 4. cnvK Photo Cross Linker Oligo Modifications from Gene Link [genelink.com]

- 5. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

The Photophysical Versatility of 3-Cyanovinylcarbazole Nucleoside: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the photophysical properties of the 3-cyanovinylcarbazole nucleoside (CNVK), a versatile molecular tool with significant applications in genetics, molecular biology, and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its characteristics and the experimental protocols necessary for its application and further study.

Core Photophysical and Photochemical Properties

3-Cyanovinylcarbazole nucleoside is a synthetically modified nucleoside analog prized for its unique photo-responsive behavior. Its core utility lies in its ability to undergo a rapid and reversible photo-cross-linking reaction with pyrimidine bases (thymine and cytosine) in complementary DNA and RNA strands.[1][2][3] This process is initiated by irradiation with UVA light (approximately 365-385 nm) and can be reversed with light at a shorter wavelength (around 312 nm).[1][3][4] The forward reaction, a [2+2] cycloaddition, is remarkably efficient, often achieving complete cross-linking within seconds.[2][3]

While CNVK is frequently described as a "fluorescent" photo-cross-linker, comprehensive quantitative photophysical data for the standalone nucleoside is not extensively documented in publicly available literature. The carbazole moiety is known to be fluorescent, and its derivatives have been explored for various optoelectronic applications.[5][6][7] The cyanovinyl substitution further modulates these electronic properties. The fluorescence of CNVK is integral to its use in applications such as fluorescence in situ hybridization (FISH), where it serves as a fluorescent reporter.[4]

Due to the limited availability of specific quantitative data, this guide provides a detailed methodology for the characterization of its photophysical properties in Section 3.0.

Data Presentation: Photo-cross-linking Characteristics

The defining feature of 3-cyanovinylcarbazole nucleoside is its photo-cross-linking capability. The key parameters of this process are summarized below.

| Parameter | Description | Wavelength | Duration | Target Bases | Reversibility | References |

| Cross-linking | Formation of a covalent bond with a complementary pyrimidine base. | 365-385 nm | 1-25 seconds | Thymine, Cytosine | Yes | [1][2][3][4] |

| Reversal | Cleavage of the covalent cross-link. | ~312 nm | ~3 minutes | - | - | [1][2][3] |

Experimental Protocols

To facilitate further research and application of 3-cyanovinylcarbazole nucleoside, this section provides detailed methodologies for the determination of its core photophysical properties.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum and molar extinction coefficient of CNVK.

-

Sample Preparation: A stock solution of 3-cyanovinylcarbazole nucleoside is prepared in a compatible solvent (e.g., DMSO) and then diluted to various concentrations in the desired experimental buffer (e.g., phosphate-buffered saline, pH 7.4). A blank solution containing only the buffer is also prepared.

-

Instrumentation and Measurement: A dual-beam UV-Visible spectrophotometer is calibrated with the blank solution. The absorbance spectra of the CNVK solutions are then recorded over a relevant wavelength range (e.g., 200-600 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified. A calibration curve is generated by plotting the absorbance at λmax against the concentration of CNVK. The molar extinction coefficient (ε) is calculated from the slope of this curve according to the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette).

Fluorescence Spectroscopy

This protocol details the determination of the excitation and emission spectra of CNVK.

-

Sample Preparation: A dilute solution of CNVK in the desired buffer is prepared, with an absorbance at the excitation wavelength typically below 0.1 to minimize inner filter effects.

-

Instrumentation and Measurement: A spectrofluorometer is used for the measurements.

-

Emission Spectrum: The sample is excited at its absorption maximum (λmax), and the emitted fluorescence is scanned over a longer wavelength range.

-

Excitation Spectrum: The emission wavelength is fixed at the determined emission maximum, and the excitation wavelength is scanned over a shorter wavelength range.

-

-

Data Analysis: The resulting spectra will provide the wavelengths of maximum excitation and emission, which are key characteristics of the fluorophore.

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The comparative method is commonly employed.

-

Standard Selection: A well-characterized fluorescence standard with a known quantum yield in the same solvent or a solvent with a similar refractive index is chosen (e.g., quinine sulfate in 0.1 M H2SO4).

-

Sample Preparation: A series of solutions of both the CNVK and the standard are prepared with absorbances at the excitation wavelength kept below 0.1.

-

Measurement: The absorbance and fluorescence emission spectra of all solutions are recorded.

-

Calculation: The quantum yield is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and ST refer to the unknown sample (CNVK) and the standard, respectively.

Fluorescence Lifetime Measurement

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state.

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.

-

Measurement: The CNVK sample is excited by a pulsed light source (e.g., a laser diode or LED), and the arrival times of the emitted photons are recorded relative to the excitation pulse.

-

Data Analysis: The collected data is used to generate a fluorescence decay curve. This curve is then fitted to an exponential decay model to determine the fluorescence lifetime (τ). The decay may be multi-exponential, indicating the presence of multiple excited state populations or different local environments.

Mechanism of Action and Applications

The primary mechanism of action for 3-cyanovinylcarbazole nucleoside is its photo-inducible [2+2] cycloaddition with pyrimidine bases.

This unique property has led to its use in a variety of applications, including:

-

Fluorescence In Situ Hybridization (FISH): CNVK-modified probes can be covalently cross-linked to their target RNA or DNA sequences, allowing for more stringent washing conditions and improved signal-to-noise ratios.[4]

-

Regulation of Gene Expression: By cross-linking to mRNA, CNVK-containing oligonucleotides can physically block translation, providing a light-inducible method for gene silencing.

-

Single Nucleotide Polymorphism (SNP) Detection: The high specificity of the cross-linking reaction can be exploited to distinguish between DNA sequences that differ by a single base.

-

Stabilization of DNA and RNA Structures: The formation of a covalent cross-link significantly increases the thermal stability of nucleic acid duplexes.[1]

Conclusion

3-Cyanovinylcarbazole nucleoside is a powerful tool for researchers in the life sciences. Its rapid and reversible photo-cross-linking capabilities, combined with its inherent fluorescence, offer unique advantages for a range of molecular biology applications. While a comprehensive public dataset of its photophysical properties is not yet available, the standardized experimental protocols outlined in this guide provide a clear pathway for the thorough characterization of this and other novel fluorescent nucleoside analogs. Further research into the detailed photophysics of CNVK will undoubtedly expand its utility and lead to the development of new and innovative applications.

References

- 1. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]

- 2. glenresearch.com [glenresearch.com]

- 3. cambio.co.uk [cambio.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Halogen atom substitution effect on the carbazole fluorescence properties and supramolecular interactions in the solid-state - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Synthesis and Characterization of 3-Cyanovinylcarbazole Phosphoramidite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 3-Cyanovinylcarbazole (CNVK) phosphoramidite, a critical reagent for the preparation of photoreactive oligonucleotides. This document details the synthetic pathway from the nucleoside precursor, outlines comprehensive characterization methodologies, and presents key quantitative data in a structured format. The included experimental protocols and workflow diagrams are intended to equip researchers with the necessary information for the successful preparation and validation of this important compound.

Introduction

3-Cyanovinylcarbazole (CNVK) phosphoramidite is a modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. The incorporated CNVK moiety enables ultrafast and reversible photo-cross-linking of the resulting oligonucleotide with a complementary DNA or RNA strand upon irradiation with UV light.[1][2] This property makes CNVK-modified oligonucleotides valuable tools in various research and drug development applications, including the study of nucleic acid interactions, target validation, and the development of photo-activatable therapeutic agents.

The core structure consists of a carbazole ring system linked to a deoxyribose sugar mimic, which is further functionalized with a dimethoxytrityl (DMT) protecting group at the 5'-position and a phosphoramidite moiety at the 3'-position. The phosphoramidite group allows for efficient coupling to the growing oligonucleotide chain during automated DNA synthesis.

Synthesis Pathway

The synthesis of 3-Cyanovinylcarbazole phosphoramidite is a multi-step process that begins with the preparation of the 3-Cyanovinylcarbazole nucleoside. This is followed by the protection of the 5'-hydroxyl group and subsequent phosphitylation of the 3'-hydroxyl group.

Experimental Protocols

Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-3-Cyanovinylcarbazole Nucleoside

Representative Protocol for 5'-DMT Protection:

-

Dissolve the 3-Cyanovinylcarbazole nucleoside in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in a slight molar excess.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with methanol.

-

Extract the product with an organic solvent (e.g., dichloromethane) and wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the 5'-DMT-protected nucleoside.

Synthesis of this compound

The final step is the phosphitylation of the 3'-hydroxyl group of the DMT-protected nucleoside.

Representative Protocol for Phosphitylation:

-

Dry the 5'-DMT-3-Cyanovinylcarbazole nucleoside by co-evaporation with anhydrous acetonitrile.

-

Dissolve the dried nucleoside in anhydrous dichloromethane under an inert atmosphere.

-

Add N,N-diisopropylethylamine (DIPEA) to the solution.

-

Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the stirred solution at room temperature.

-

Monitor the reaction by TLC or ³¹P NMR spectroscopy.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane, and wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography on silica gel pre-treated with triethylamine to afford the this compound as a white foam.[3]

Characterization

Thorough characterization of the synthesized this compound is crucial to ensure its purity and identity before its use in oligonucleotide synthesis. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the target molecule.

-

¹H NMR: Provides information about the number and types of protons in the molecule, confirming the presence of the carbazole, cyanovinyl, deoxyribose, DMT, and phosphoramidite moieties.

-

¹³C NMR: Complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

-

³¹P NMR: This is a critical technique for phosphoramidite characterization. The phosphorus atom in the phosphoramidite is chiral, leading to the presence of two diastereomers, which typically appear as two distinct signals in the ³¹P NMR spectrum.[4][5] The chemical shift of these signals is characteristic of phosphoramidites. A purity of >95% by ³¹P NMR is generally considered acceptable.[6]

| Parameter | Expected Chemical Shift Range (ppm) | Notes |

| ³¹P NMR | 140 - 155 | Two diastereomeric signals are expected.[4][5] |

| ¹H NMR | 5.0 - 6.4 | Anomeric proton of the sugar moiety.[4] |

| 6.8 - 8.2 | Aromatic protons of carbazole and DMT groups. | |

| 3.7 - 4.5 | Protons of the deoxyribose ring. | |

| 2.4 - 2.8 | Protons of the cyanoethyl group. | |

| 1.0 - 1.3 | Protons of the diisopropylamino group. |

Table 1: Expected NMR Data for this compound

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized phosphoramidite and to identify potential impurities. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.

| Parameter | Value | Reference |

| Molecular Formula | C₅₀H₅₃N₄O₆P | [7] |

| Molecular Weight | 836.95 g/mol | [7] |

Table 2: Molecular Properties of this compound

Workflow for Quality Control

A stringent quality control workflow is essential to ensure the reliability of the this compound for oligonucleotide synthesis.

Application in Oligonucleotide Synthesis and Photo-cross-linking

This compound is incorporated into oligonucleotides using standard automated solid-phase DNA synthesis protocols. The coupling efficiency should be monitored during the synthesis.

Once the CNVK-modified oligonucleotide is synthesized, purified, and annealed to its complementary target strand, photo-cross-linking can be induced by irradiation with UV light at a wavelength of approximately 366 nm.[2] This leads to the formation of a covalent bond between the cyanovinyl group of the CNVK and a pyrimidine base (thymine or cytosine) on the target strand. The cross-linking reaction is remarkably fast, often occurring within seconds.[2] An important feature of this photo-cross-linker is the reversibility of the covalent bond. The cross-link can be cleaved by irradiation at a different wavelength, typically around 312 nm, restoring the original unmodified duplex.[2][7]

Storage and Handling

This compound is sensitive to moisture and oxidation. It should be stored under an inert atmosphere (e.g., argon) at low temperatures (-20°C is recommended) in a desiccated environment.[2][6] It is also light-sensitive and should be protected from light.[2][6]

Conclusion

The synthesis and characterization of this compound require careful execution and rigorous analytical control. This guide provides a comprehensive framework for researchers to prepare and validate this valuable reagent. The unique photo-physical properties of the CNVK moiety offer powerful capabilities for investigating nucleic acid structure and function, with significant potential in the development of novel diagnostic and therapeutic strategies.

References

- 1. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]

- 2. Cambio - Excellence in Molecular Biology [cambio.co.uk]

- 3. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 4. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 5. researchgate.net [researchgate.net]

- 6. Cyanovinylcarbazole phosphoramidite (CNVK) [buyolig.com]

- 7. glenresearch.com [glenresearch.com]

The Dual-Role Nucleoside: An In-depth Technical Guide to 3-Cyanovinylcarbazole (tC) as a Fluorescent Base Analogue and Photo-Cross-Linker

Abstract: 3-Cyanovinylcarbazole (tC), and its common nucleoside form, CNVK, represents a significant advancement in the field of nucleic acid chemistry. This synthetic base analogue offers a powerful dual functionality: it serves as a fluorescent reporter sensitive to its microenvironment and, most notably, as an ultrafast, reversible photo-cross-linker. Upon irradiation with long-wave UV light (~365 nm), CNVK forms a stable covalent bond with an opposing pyrimidine base in a complementary DNA or RNA strand. This cross-link can be efficiently reversed with short-wave UV light (~312 nm), providing researchers with unprecedented spatiotemporal control over nucleic acid structure and function. This technical guide provides a comprehensive overview of CNVK's properties, detailed experimental protocols for its use, and a summary of its key applications for researchers, scientists, and drug development professionals.

Introduction to 3-Cyanovinylcarbazole (CNVK)

3-Cyanovinylcarbazole is a synthetic nucleoside analogue that can be incorporated into DNA and RNA oligonucleotides using standard phosphoramidite chemistry. Its unique structure, featuring a carbazole ring system extended with a cyanovinyl group, imparts its remarkable photo-responsive and fluorescent properties. Unlike many fluorescent probes that require cumbersome external labeling, CNVK is incorporated directly into the nucleic acid backbone, acting as a true base surrogate.

Its primary utility stems from its ability to undergo a [2+2] photocycloaddition reaction with a pyrimidine base (Thymine or Cytosine) on an opposing strand.[1][2] This reaction is exceptionally rapid, often occurring within seconds of UV exposure, and creates a thermally stable cyclobutane linkage that can increase the melting temperature (Tm) of a DNA duplex by approximately 30°C.[1][3] This photo-ligation is fully reversible, allowing for the dynamic manipulation of nucleic acid structures. These characteristics make CNVK an invaluable tool for stabilizing DNA nanostructures, probing DNA-protein interactions, developing photo-responsive antisense therapies, and enhancing the specificity of diagnostic probes.[4]

Core Properties of CNVK

Photophysical Properties

While the dominant application of CNVK is photo-cross-linking, its inherent fluorescence is critical for several applications, including its use in molecular beacons and fluorescence in situ hybridization (FISH).[4][5] The carbazole moiety is a well-known fluorophore. When incorporated into an oligonucleotide, the fluorescence of CNVK can be used to monitor hybridization events. For instance, in a molecular beacon, the probe's fluorescence is quenched in its hairpin form and is restored upon binding to the target sequence, a conformational change that can be locked in by photo-cross-linking for enhanced signal stability.[5]

It is important to note that the scientific literature predominantly focuses on the photo-cross-linking aspects of CNVK, and detailed quantitative photophysical data, such as fluorescence quantum yield and lifetime when incorporated into DNA, are not as extensively documented as for other dedicated fluorescent base analogues. Researchers should not confuse this molecule with a different fluorescent cytosine analogue, 1,3-diaza-2-oxophenothiazine, which is also abbreviated as tC and has a reported quantum yield of 0.2.[6]

Table 1: Photophysical and Photo-switching Properties of 3-Cyanovinylcarbazole (CNVK)

| Property | Wavelength / Condition | Description / Notes |

| Photo-cross-linking | ~365 nm | Induces [2+2] cycloaddition with pyrimidine bases (T, C).[1] |

| Photo-reversal (Splitting) | ~312 nm | Reverses the cycloaddition, splitting the cross-link.[1] |

| Fluorescence Utility | Emission upon excitation | Used in applications like FISH and molecular beacons where fluorescence change upon hybridization is monitored.[4][5] |

Photo-cross-linking Properties

The photo-cross-linking reaction is the most powerful and well-characterized feature of CNVK. The reaction is highly specific for pyrimidines, with purine bases being unreactive.[1] This allows for precise targeting of T or C bases. The reaction rate is exceptionally fast, enabling temporal control on the order of seconds. A variation, CNVD, which replaces the deoxyribose with a more flexible D-threoninol linker, exhibits even faster photoreactivity.

Table 2: Photo-cross-linking and Reversal Parameters for CNVK-modified Oligonucleotides

| Parameter | Condition | Result |

| Cross-linking Wavelength | 366 nm UV Irradiation | Optimal for [2+2] cycloaddition.[7] |

| Reversal Wavelength | 312 nm UV Irradiation | Optimal for splitting the cyclobutane adduct.[7] |

| Cross-linking Time (vs. T) | 366 nm UV Irradiation | 100% cross-linking in 1 second.[7] |

| Cross-linking Time (vs. C) | 366 nm UV Irradiation | Quantitative cross-linking in 25 seconds.[7] |

| Reversal Time | 312 nm UV Irradiation | Complete reversal in approximately 3 minutes.[1] |

| Target Specificity | Pyrimidine vs. Purine | Reacts with T and C; unreactive towards A and G.[1] |

The formation of a covalent interstrand bond dramatically increases the thermal stability of the nucleic acid duplex.

Table 3: Effect of CNVK Photo-cross-linking on DNA Duplex Thermal Stability

| Property | Measurement | Source |

| Increase in Melting Temp. (ΔTm) | ~30 °C | [1] |

Experimental Protocols

Synthesis and Incorporation of CNVK into Oligonucleotides

CNVK is incorporated into oligonucleotides using its 3'-phosphoramidite derivative on an automated solid-phase DNA synthesizer. The synthesis cycle is standard and follows the four main steps outlined below.

Materials:

-

CNVK Phosphoramidite (commercially available)

-

Standard DNA/RNA phosphoramidites (A, C, G, T) and synthesis reagents (Activator, Oxidizer, Capping, Deblocking solutions)

-

Controlled Pore Glass (CPG) solid support

-

Automated DNA/RNA synthesizer

-

Deprotection solution (e.g., 0.05M Potassium Carbonate in Methanol or 30% Ammonium Hydroxide)[8]

Protocol:

-

Synthesizer Setup: Program the oligonucleotide sequence into the synthesizer. Install the CNVK phosphoramidite on a designated port, similar to standard bases.

-

Detritylation: The cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide bound to the solid support using an acid solution (e.g., trichloroacetic acid). This exposes the 5'-hydroxyl group for the next coupling step.

-

Coupling: The CNVK phosphoramidite is activated (e.g., with tetrazole or a derivative) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Standard coupling times are generally sufficient.[9]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants (n-1 sequences) in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

-

Iteration: The cycle of detritylation, coupling, capping, and oxidation is repeated until the full-length oligonucleotide is synthesized.

-

Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the CPG support and the base and phosphate protecting groups are removed by incubation in a deprotection solution. For CNVK, milder deprotection conditions such as 0.05M Potassium Carbonate in Methanol for 4 hours at room temperature are preferred.[8]

-

Purification: The crude oligonucleotide is purified, typically by HPLC.

Photo-cross-linking of CNVK-modified Oligonucleotides

Materials:

-

Purified CNVK-modified oligonucleotide and its complementary target strand.

-

Annealing Buffer (e.g., 100 mM NaCl, 10 mM Sodium Phosphate, pH 7.0).

-

UV transilluminator or UV lamp with selectable wavelengths (365 nm and 312 nm).

-

Quartz or UV-transparent microplates or PCR tubes.

Protocol:

-

Annealing: Mix the CNVK-containing oligonucleotide and its complementary strand in a 1:1 molar ratio in annealing buffer. Heat the solution to 90°C for 2-3 minutes, then allow it to cool slowly to room temperature to form the duplex.

-

Cross-linking: Place the annealed sample on ice in a UV-transparent vessel. Irradiate the sample with 365 nm UV light. The irradiation time depends on the target base (1-30 seconds is often sufficient).[7]

-

Verification (Optional): Confirm cross-linking by running the sample on a denaturing polyacrylamide gel. The cross-linked duplex will migrate slower than the single strands. Alternatively, use HPLC analysis.

-

Reversal: To reverse the cross-link, irradiate the sample with 312 nm UV light for approximately 3-5 minutes.[1]

Analysis of Photo-cross-linking by HPLC

Reversed-phase or anion-exchange HPLC can be used to monitor the progress of the photo-cross-linking reaction. The cross-linked duplex is more hydrophobic and will have a different retention time than the individual single strands.

Materials:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column or an anion-exchange column (e.g., DNAPac).

-

Mobile Phase A: e.g., 0.1 M Triethylammonium acetate (TEAA) in water.

-

Mobile Phase B: e.g., 0.1 M TEAA in 50% Acetonitrile.

Protocol:

-

Sample Preparation: Take aliquots of the reaction mixture before and after UV irradiation.

-

Injection: Inject the sample onto the HPLC column.

-

Elution: Elute the oligonucleotides using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).

-

Detection: Monitor the elution profile by measuring the absorbance at 260 nm.

-

Analysis: Compare the chromatograms before and after irradiation. The disappearance of the single-strand peaks and the appearance of a new, later-eluting peak indicates the formation of the cross-linked product.

Thermal Melting (Tm) Analysis

This protocol determines the melting temperature (Tm) of the DNA duplex before and after photo-cross-linking to quantify the stabilization effect.

Materials:

-

UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Quartz cuvettes.

-

Buffer: e.g., 100 mM NaCl, 10 mM Sodium Cacodylate, pH 7.2.

Protocol:

-

Sample Preparation: Prepare samples of the annealed, non-cross-linked duplex and the cross-linked duplex at a known concentration (e.g., 2-4 µM) in the melting buffer.

-

Measurement: Place the cuvette in the spectrophotometer and monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C). Use a slow ramp rate (e.g., 0.5°C or 1°C per minute).[10]

-

Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the DNA is denatured, which corresponds to the maximum of the first derivative of the melting curve.

-

Comparison: Compare the Tm of the non-cross-linked and cross-linked samples. A significant increase in the Tm for the cross-linked sample confirms covalent ligation.

Key Applications and Workflows

Reversible Stabilization of Nucleic Acid Duplexes

The most direct application of CNVK is the light-inducible, reversible stabilization of DNA or RNA duplexes. This is fundamental for the construction of robust DNA-based nanostructures and materials, such as DNA origami or hydrogels, that can be assembled and disassembled on demand using light as a trigger.[4]

Application in Molecular Beacons for SNP Detection

CNVK can be incorporated into molecular beacons for highly specific detection of nucleic acid sequences, including single nucleotide polymorphisms (SNPs). A molecular beacon is a hairpin-shaped oligonucleotide with a fluorophore on one end and a quencher on the other. In the absence of a target, the hairpin structure brings the fluorophore and quencher close together, silencing fluorescence. Upon hybridization to a complementary target, the hairpin opens, separating the fluorophore and quencher and restoring fluorescence.

By incorporating CNVK opposite the SNP site, a perfect match will allow for efficient hybridization and subsequent photo-cross-linking, permanently locking the beacon in its fluorescent "ON" state. A mismatch will destabilize the duplex, preventing efficient cross-linking. This provides an additional layer of specificity and a permanent readout.[5]

Conclusion

3-Cyanovinylcarbazole (CNVK) is a versatile and powerful tool for researchers in chemistry, biology, and nanotechnology. Its primary strength lies in its capacity for ultrafast and reversible photo-cross-linking, which grants precise spatiotemporal control over nucleic acid hybridization and stability. While its intrinsic fluorescence is utilized in specific applications like molecular beacons, its main role is that of a photo-switchable covalent linker. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of CNVK in a wide array of research and development applications, from fundamental studies of nucleic acid dynamics to the creation of advanced diagnostics and photo-responsive biomaterials.

References

- 1. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]

- 2. Molecular beacons can assess changes in expression and 3′-polyadenylation of human eNOS mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. glenresearch.com [glenresearch.com]

- 5. Details of the ultrafast DNA photo-cross-linking reaction of 3-cyanovinylcarbazole nucleoside: cis-trans isomeric effect and the application for SNP-based genotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cambio.co.uk [cambio.co.uk]

- 8. molecular beacons [molecular-beacons.org]

- 9. Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

An In-depth Technical Guide to Ultrafast Photo-cross-linkers for DNA and RNA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ultrafast photo-cross-linkers, powerful tools for capturing transient and stable interactions between nucleic acids (DNA and RNA) and other molecules. By leveraging light to initiate rapid, covalent bond formation, these reagents enable the study of dynamic cellular processes with high temporal and spatial resolution. This document details the core types of ultrafast photo-cross-linkers, their mechanisms of action, quantitative performance data, and detailed experimental protocols.

Core Concepts of Ultrafast Photo-cross-linking

Photo-cross-linking is a technique that utilizes photoreactive molecules to form covalent bonds between interacting macromolecules upon exposure to light.[1] "Ultrafast" photo-cross-linkers are a class of these reagents characterized by their ability to form cross-links on a timescale of seconds to minutes, minimizing the potential for dissociation of dynamic complexes during the labeling process.[2][3] This rapid reactivity is crucial for capturing fleeting interactions within the cellular milieu.[4]

The primary advantages of using ultrafast photo-cross-linkers include:

-

Temporal Control: The reaction is initiated by light, allowing for precise control over the timing of the cross-linking event.[5]

-

Minimal Perturbation: Prior to photoactivation, the cross-linker is chemically inert, minimizing interference with the biological system under investigation.[5]

-

Capture of Transient Interactions: The rapid nature of the reaction allows for the "trapping" of weak or transient interactions that are difficult to study using conventional biochemical methods.[4]

-

In Vivo and In Vitro Applications: Photo-cross-linking can be performed in living cells, providing insights into interactions within their native context, as well as in purified systems.[4][6]

Major Classes of Ultrafast Photo-cross-linkers

Several classes of chemical moieties have been developed and optimized for ultrafast photo-cross-linking of nucleic acids. The most prominent among these are 3-cyanovinylcarbazole nucleoside (CNVK), psoralens, diazirines, and benzophenones.

3-Cyanovinylcarbazole Nucleoside (CNVK)

CNVK is a highly efficient and reversible photo-cross-linker that can be incorporated into DNA and RNA oligonucleotides.[7][8] Upon irradiation with 366 nm light, it undergoes a [2+2] photocycloaddition with a pyrimidine base (thymine, cytosine, or uracil) on the complementary strand, forming a stable cross-link within seconds.[2][3][9] A key advantage of CNVK is the reversibility of the cross-link; irradiation at 312 nm for a few minutes can cleave the bond, allowing for the recovery of the original nucleic acid strands.[2][7]

Psoralens

Psoralens are naturally occurring compounds that intercalate into the DNA or RNA duplex.[10][11] Upon exposure to long-wave UV light (UVA, 320-400 nm), psoralens can form covalent monoadducts with pyrimidine bases.[12][13] A second photoactivation event can lead to the formation of an interstrand cross-link (ICL) if another pyrimidine is suitably positioned on the opposite strand.[12][13] While widely used, traditional psoralen cross-linking can take several minutes.[9]

Diazirines

Diazirines are small, highly reactive photo-cross-linkers that are activated by UV light (typically 330-370 nm).[5][14] Photoactivation generates a highly reactive carbene intermediate that can insert into a wide range of chemical bonds, including C-H, N-H, and O-H bonds, in a proximity-dependent manner.[5][15] This non-specific reactivity makes them valuable for mapping the binding sites of proteins and other molecules on nucleic acids.[16][17] Diazirine-based cross-linkers are generally more stable than aryl azides and can be activated with longer wavelength UV light, reducing potential damage to biological samples.[5]

Benzophenones

Benzophenones are another class of photo-cross-linkers that are activated by UV light.[18][19] Upon photoexcitation, the benzophenone moiety forms a reactive triplet state that can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent cross-link.[20] They are often incorporated into proteins or other molecules to probe their interactions with nucleic acids.[19]

Quantitative Data on Photo-cross-linker Performance

The efficiency and speed of photo-cross-linking are critical parameters for experimental design. The following tables summarize key quantitative data for the different classes of photo-cross-linkers.

| Photo-cross-linker | Activation Wavelength (nm) | Cross-linking Time | Reversibility | Target Residues | Cross-linking Efficiency | References |

| CNVK | 366 | 1-25 seconds | Yes (312 nm) | Pyrimidines (T, C, U) | ~100% | [2][3][9] |

| Psoralen | 320-400 (UVA) | Minutes | No | Pyrimidines (T, U > C) | Variable, can be ~70% | [9][12][13] |

| Diazirine | 330-370 | Nanoseconds (half-life of carbene) | No | Any proximal X-H bond (C-H, N-H, O-H) | Variable | [5][14][15] |

| Benzophenone | ~350-360 | Variable | No | C-H bonds | Variable | [18][19][20] |

Experimental Protocols

This section provides generalized protocols for performing photo-cross-linking experiments with DNA and RNA. Specific conditions may need to be optimized for the particular biological system and photo-cross-linker being used.

General Workflow for Photo-cross-linking

The following diagram illustrates a typical workflow for a photo-cross-linking experiment designed to identify protein-nucleic acid interactions.

Protocol for CNVK-mediated DNA-Protein Cross-linking

This protocol describes the use of a CNVK-modified DNA oligonucleotide to cross-link to a putative binding protein.

Materials:

-

CNVK-containing DNA oligonucleotide probe

-

Purified protein of interest or cell extract

-

Binding buffer (e.g., 20 mM HEPES, 100 mM KCl, 1 mM DTT, 10% glycerol)

-

UV lamp with 366 nm output

-

SDS-PAGE materials and equipment

-

Western blotting or mass spectrometry equipment for analysis

Procedure:

-

Binding Reaction Setup:

-

In a microcentrifuge tube, combine the CNVK-DNA probe (final concentration typically in the low nanomolar to micromolar range) and the protein of interest in the binding buffer.

-

The total reaction volume is typically 10-50 µL.

-

Incubate the reaction mixture at the optimal temperature for protein-DNA binding (e.g., room temperature or 37°C) for 15-30 minutes to allow complex formation.

-

-

UV Irradiation:

-

Place the reaction tube on ice, approximately 5-10 cm from the 366 nm UV light source.

-

Irradiate the sample for 1-25 seconds. The optimal irradiation time should be determined empirically.

-

-

Analysis of Cross-linked Products:

-

Add SDS-PAGE loading buffer to the reaction mixture and heat at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Analyze the cross-linked products by:

-

Autoradiography: If the DNA probe was radiolabeled.

-

Western Blotting: Using an antibody against the protein of interest.

-

Mass Spectrometry: To identify the cross-linked protein and map the cross-linking site.

-

-

Protocol for Psoralen-mediated RNA-RNA Cross-linking in vivo

This protocol outlines a general procedure for using a psoralen derivative to identify RNA-RNA interactions within living cells.

Materials:

-

Cell culture of interest

-

Psoralen derivative (e.g., 4'-aminomethyltrioxsalen, AMT)

-

Phosphate-buffered saline (PBS)

-

UVA light source (365 nm)

-

RNA extraction kit

-

RT-PCR or high-throughput sequencing materials

Procedure:

-

Cell Treatment:

-

Grow cells to the desired confluency.

-

Wash the cells with PBS.

-

Add the psoralen derivative to the cell culture medium at a final concentration typically in the µg/mL range.

-

Incubate the cells in the dark for a specified period (e.g., 10-30 minutes) to allow the psoralen to intercalate into the cellular RNA.

-

-

UV Cross-linking:

-

Place the cell culture dish on a cold surface (e.g., a chilled plate) to minimize heat-induced stress.

-

Irradiate the cells with a UVA (365 nm) light source for a duration of 5-20 minutes. The optimal irradiation time and intensity should be determined to maximize cross-linking while minimizing cell damage.

-

-

RNA Extraction and Analysis:

-

Immediately after irradiation, harvest the cells and extract total RNA using a standard RNA extraction protocol.

-

The cross-linked RNA species can then be identified using techniques such as:

-

Northern Blotting: To detect specific cross-linked RNA molecules.

-

RT-PCR with Primer Extension: To map the site of the cross-link.

-

High-Throughput Sequencing (e.g., SPLASH-seq): To identify transcriptome-wide RNA-RNA interactions.[21]

-

-

Reaction Mechanisms and Signaling Pathways

The following diagrams illustrate the chemical mechanisms of the most common ultrafast photo-cross-linkers.

Mechanism of CNVK Photo-cross-linking

Mechanism of Psoralen Interstrand Cross-linking

Mechanism of Diazirine Photo-cross-linking

Cellular Response to Psoralen-Induced DNA Damage

Psoralen-induced interstrand cross-links (ICLs) are highly cytotoxic lesions that block DNA replication and transcription, triggering a cellular DNA damage response.[22] This response often involves the activation of the p53 tumor suppressor protein.[22]

Conclusion

Ultrafast photo-cross-linkers are indispensable tools for modern molecular biology and drug development. Their ability to capture dynamic nucleic acid interactions with high temporal resolution provides unprecedented insights into the complex regulatory networks that govern cellular function. The choice of photo-cross-linker depends on the specific application, with considerations for reactivity, reversibility, and the nature of the interaction being studied. As new photo-cross-linking technologies continue to emerge, they will undoubtedly play an increasingly important role in unraveling the intricacies of the cellular interactome.

References

- 1. RNA Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collection - Ultrafast Reversible Photo-Cross-Linking Reaction: Toward in Situ DNA Manipulation - Organic Letters - Figshare [acs.figshare.com]

- 3. Ultrafast reversible photo-cross-linking reaction: toward in situ DNA manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. glenresearch.com [glenresearch.com]

- 8. glenresearch.com [glenresearch.com]

- 9. cambio.co.uk [cambio.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of site-specific psoralen photoadducts formation in triplex DNA directed by psoralen-conjugated oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diazirine Linkers, Photo Induced Cross Linking, Photoreactive Linker | Axispharm [axispharm.com]

- 15. Diazirine - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Diazirine-based DNA photo-cross-linking probes for the study of protein-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Photo-Cross-Linker Having Benzophenone | TCI AMERICA [tcichemicals.com]

- 19. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of CNVK: An In-depth Technical Guide to a Powerful Molecular Tool

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of molecular biology, the ability to control and analyze nucleic acid interactions with precision is paramount. 3-Cyanovinylcarbazole nucleoside (CNVK) has emerged as a formidable tool, offering researchers unprecedented control over DNA and RNA through photo-inducible cross-linking. This technical guide provides a comprehensive overview of CNVK, its applications, and detailed protocols for its use, empowering researchers to harness its full potential in their experimental designs.

CNVK is a novel photo-cross-linker that can be incorporated into DNA or RNA strands.[1] Upon exposure to a specific wavelength of UV light, CNVK forms a covalent bond with a pyrimidine base (thymine, cytosine, or uracil) on a complementary strand, effectively "locking" the two strands together.[2][3][4] This cross-linking is remarkably fast and efficient, and importantly, it is reversible with a different wavelength of UV light, offering a unique mechanism for temporal and spatial control of nucleic acid interactions.[2][3]

Core Applications of CNVK in Molecular Biology

The unique properties of CNVK lend themselves to a variety of innovative applications in molecular biology research and drug development:

-

Antisense Technology: By incorporating CNVK into antisense oligonucleotides, researchers can achieve photo-inducible gene silencing.[5] This allows for precise control over the timing and location of gene expression inhibition, offering a powerful tool for studying gene function and for therapeutic applications.[1][5]

-

DNA and RNA Manipulation: The ability to reversibly cross-link nucleic acid strands opens up possibilities for the controlled assembly and disassembly of DNA and RNA nanostructures.[1]

-

Mutation Detection: CNVK-modified probes can be used to selectively block the amplification of wild-type DNA sequences in PCR, thereby enriching for mutant alleles. This has significant implications for cancer diagnostics and the study of genetic diseases.[6]

-

Fluorescence In Situ Hybridization (FISH): The use of CNVK in FISH probes can enhance signal specificity and reduce background by covalently linking the probe to its target RNA.[1]

-

Study of Nucleic Acid Interactions: CNVK provides a method to "capture" transient or weak interactions between DNA, RNA, and other molecules for further analysis.

Quantitative Data on CNVK Performance

The efficiency and specificity of CNVK-mediated photo-cross-linking have been quantified in several studies. The following tables summarize key performance metrics.

| Parameter | Value | Conditions | Reference |

| Cross-linking Time (to Thymine) | 1 second (100% completion) | 366 nm UV irradiation | [2][3] |

| Cross-linking Time (to Cytosine) | 25 seconds (complete) | 366 nm UV irradiation | [2][3] |

| Cross-link Reversal Time | 3 minutes (complete) | 312 nm UV irradiation | [2][3] |

| Increase in Duplex Melting Temp. | ~30°C | After cross-linking | [2][7] |

| Target Base | Reactivity | Notes | Reference |

| Pyrimidines (T, C, U) | High | Forms a covalent bond. | [2][4] |

| Purines (A, G) | Unreactive | Allows for differentiation between pyrimidines and purines. | [2] |

Experimental Protocols

Protocol 1: Incorporation of CNVK into Oligonucleotides

CNVK is incorporated into synthetic oligonucleotides using standard phosphoramidite chemistry.

Materials:

-

CNVK Phosphoramidite (e.g., from Glen Research)

-

DNA/RNA synthesizer

-

Standard phosphoramidite synthesis reagents (UltraMILD monomers are recommended)[1]

-

Deprotection solution (0.05M Potassium Carbonate in Methanol or 30% Ammonium Hydroxide)[1]

Methodology:

-

Program the DNA/RNA synthesizer with the desired oligonucleotide sequence, indicating the position for CNVK incorporation.

-

Use standard coupling times for the CNVK phosphoramidite. It is recommended to use UltraMILD monomers for other bases to ensure compatibility with the deprotection conditions.[1]

-

For deprotection, treat the synthesized oligonucleotide with either 0.05M Potassium Carbonate in Methanol for 4 hours at room temperature or 30% Ammonium Hydroxide for 2 hours at room temperature.[1]

-

Purify the CNVK-modified oligonucleotide using standard methods such as HPLC or PAGE.

Protocol 2: Photo-cross-linking of CNVK-containing Oligonucleotides

Materials:

-

CNVK-modified oligonucleotide

-

Target DNA or RNA

-

Hybridization buffer

-

UV lamp (365 nm)

Methodology:

-

Anneal the CNVK-modified oligonucleotide to the target DNA or RNA in a suitable hybridization buffer.

-

Expose the sample to 365 nm UV light. The irradiation time will depend on the target pyrimidine (see table above), but a 30-second irradiation is generally sufficient to ensure complete cross-linking to either thymine or cytosine.[2]

-

The cross-linked product can now be used in downstream applications.

Protocol 3: Reversal of CNVK Photo-cross-linking

Materials:

-

Cross-linked nucleic acid duplex

-

UV lamp (312 nm)

Methodology:

-

Expose the cross-linked sample to 312 nm UV light for 3 minutes to achieve complete reversal of the cross-link.[2][3]

Visualizing CNVK Mechanisms and Workflows

To better understand the processes involving CNVK, the following diagrams illustrate the key signaling pathway of its action and a typical experimental workflow.

Caption: Reversible photo-cross-linking mechanism of CNVK.

Caption: Workflow for photo-inducible gene silencing using CNVK.

Conclusion

CNVK represents a significant advancement in the field of molecular biology, providing a versatile and powerful tool for the precise control and analysis of nucleic acids. Its rapid and reversible photo-cross-linking capabilities have far-reaching implications for basic research, diagnostics, and the development of novel therapeutics. By understanding the principles and protocols outlined in this guide, researchers can effectively integrate CNVK into their experimental repertoire to explore new frontiers in molecular science.

References

- 1. glenresearch.com [glenresearch.com]

- 2. cnvK Photo Cross Linker Oligo Modifications from Gene Link [genelink.com]

- 3. cambio.co.uk [cambio.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Mutation enrichment in human DNA samples via UV-mediated cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]

Theoretical Underpinnings of 3-Cyanovinylcarbazole Photo-Cross-Linking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanovinylcarbazole (CNVK) has emerged as a powerful tool in molecular biology and drug development, enabling the precise and reversible photo-cross-linking of nucleic acids. This technology offers spatiotemporal control over the formation of covalent bonds within DNA and RNA structures, facilitating studies of nucleic acid interactions, the development of targeted therapies, and the construction of nucleic acid-based nanostructures. This technical guide provides an in-depth exploration of the theoretical principles governing the photo-cross-linking reaction of CNVK, supported by experimental protocols and data.

Core Mechanism: A [2+2] Photocycloaddition

The photo-cross-linking reaction of 3-cyanovinylcarbazole with a pyrimidine base, most notably thymine, is a [2+2] photocycloaddition.[1][2][3] This reaction is initiated by ultraviolet A (UVA) light, typically at a wavelength of 366 nm, and results in the formation of a cyclobutane ring between the vinyl group of CNVK and the C5-C6 double bond of the pyrimidine.[1][4] A key feature of this reaction is its reversibility; the cross-link can be cleaved by irradiation with UVB light at a wavelength of approximately 312 nm, restoring the original structures.[1][5]

Molecular modeling studies have provided valuable insights into the geometric requirements for this reaction. These studies suggest that a crucial factor for a successful photocycloaddition is the stacking of the vinyl group of the CNVK moiety onto the C5-C6 double bond of the pyrimidine nucleobase in the complementary strand.[3] Kinetic, thermodynamic, and NMR structural analyses have indicated that the trans-isomer of CNVK is the reactive species in this photo-cross-linking reaction, leading to a single photoadduct.[2][3]

Theoretical Investigations

While detailed quantum mechanical calculations specifically for the 3-cyanovinylcarbazole-thymine system are not extensively reported in the literature, the theoretical framework for understanding [2+2] photocycloaddition reactions is well-established. Such reactions are typically studied using computational methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT).

Workflow for Theoretical Investigation of CNVK Photocycloaddition:

Caption: Workflow for theoretical analysis of CNVK photocycloaddition.

Key Computational Parameters

To provide a comprehensive theoretical understanding, the following parameters would be calculated:

| Parameter | Description | Typical Computational Method |

| Ground State Geometry | The optimized molecular structures of the individual reactants (CNVK and thymine) and their pre-reaction complex. | DFT (e.g., B3LYP/6-31G(d)) |

| Excited State Properties | The vertical excitation energies and oscillator strengths to predict the UV-Vis absorption spectrum. | TD-DFT |

| Transition State (TS) Geometry | The geometry of the highest energy point along the reaction coordinate for the [2+2] cycloaddition. | DFT (TS optimization algorithms) |

| Activation Energy (Ea) | The energy barrier for the photocycloaddition reaction, calculated as the energy difference between the transition state and the reactants. | DFT |

| Reaction Energy (ΔEr) | The overall energy change of the reaction, indicating whether the formation of the photoproduct is energetically favorable. | DFT |

| Molecular Orbitals | Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic transitions involved. | DFT |

Experimental Protocols

Photochemical Cross-Linking of CNVK-Modified Oligonucleotides

Objective: To induce a site-specific cross-link between a CNVK-modified oligonucleotide and a complementary DNA or RNA strand.

Materials:

-

CNVK-modified oligonucleotide (synthesized via standard phosphoramidite chemistry).

-

Complementary target oligonucleotide.

-

Annealing buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).

-

UV lamp (365 nm for cross-linking, 312 nm for reversal).

-

HPLC system for analysis.

-

MALDI-TOF mass spectrometer for analysis.

Procedure:

-

Annealing: Mix the CNVK-modified oligonucleotide and the target oligonucleotide in a 1:1 molar ratio in annealing buffer. Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to form the duplex.

-

Photo-irradiation (Cross-linking): Place the sample in a quartz cuvette or on a temperature-controlled plate. Irradiate the sample with a 365 nm UV lamp. The irradiation time can be as short as a few seconds.[1] For complete cross-linking to thymine, 1 second of irradiation can be sufficient, while cross-linking to cytosine may take up to 25 seconds.[5]

-

Analysis: Analyze the reaction mixture by denaturing polyacrylamide gel electrophoresis (PAGE), HPLC, or MALDI-TOF mass spectrometry to confirm the formation of the cross-linked product, which will have a higher molecular weight.

-

Photo-irradiation (Reversal): To reverse the cross-link, irradiate the sample containing the purified cross-linked product with a 312 nm UV lamp for approximately 3 minutes.[5]

-

Analysis of Reversal: Analyze the irradiated sample using the same methods as in step 3 to confirm the cleavage of the cross-link and the reformation of the original oligonucleotides.

Workflow for Experimental Photo-Cross-Linking:

Caption: Experimental workflow for CNVK photo-cross-linking and reversal.

Determination of Photochemical Quantum Yield

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of moles of a stated reactant consumed or product formed per mole of photons absorbed.

Simplified Protocol for Relative Quantum Yield Determination:

-

Actinometer Selection: Choose a chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate).

-

Absorbance Matching: Prepare solutions of the CNVK-containing sample and the actinometer with identical absorbance at the irradiation wavelength (366 nm).

-

Irradiation: Irradiate both the sample and the actinometer solution under identical conditions (light source, geometry, irradiation time).

-